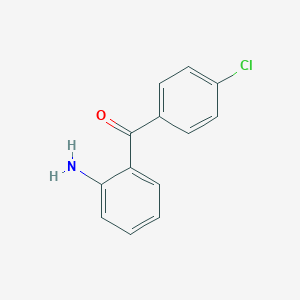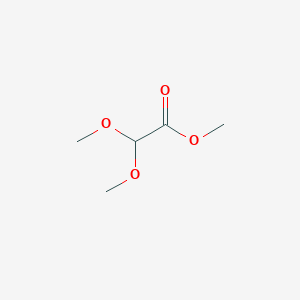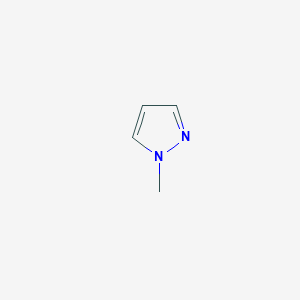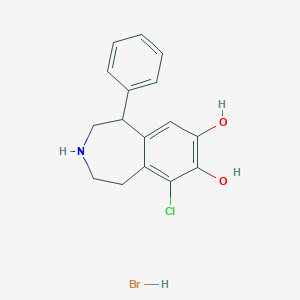
2-シアノ-6-フルオロフェニルボロン酸
概要
説明
2-Cyano-6-fluorophenylboronic acid is a useful research compound. Its molecular formula is C7H5BFNO2 and its molecular weight is 164.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-6-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-6-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
センシングアプリケーション
2-シアノ-6-フルオロフェニルボロン酸を含むボロン酸は、センシングアプリケーションを含む、研究のさまざまな分野でますます使用されています . それらは、ジオールやフッ化物やシアン化物アニオンなどの強いルイス塩基と相互作用し、さまざまなセンシングアプリケーションでの有用性につながります . これらのセンシングアプリケーションは、均一アッセイまたは不均一検出にすることができます .
生物学的ラベリング
ボロン酸のジオールとの重要な相互作用により、生物学的ラベリングを含むさまざまな分野で使用できます . これには、さらなる研究のために特定の生物学的分子または細胞をラベルするためにボロン酸を使用することが含まれます .
タンパク質の操作と修飾
ボロン酸は、タンパク質の操作と修飾に使用されてきました . これには、タンパク質の構造または機能を変更したり、さまざまな研究目的でタンパク質を操作したりするためにボロン酸を使用することが含まれます .
分離技術
2-シアノ-6-フルオロフェニルボロン酸を含むボロン酸は、分離技術で使用されてきました . これには、ボロン酸を使用して、混合物から特定の分子または化合物を分離することが含まれます .
治療薬の開発
Safety and Hazards
2-Cyano-6-fluorophenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
作用機序
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Cyano-6-fluorophenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the 2-Cyano-6-fluorophenyl group) from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of the 2-Cyano-6-fluorophenyl group with the electrophilic carbon atom in the target molecule .
Biochemical Pathways
In general, the suzuki-miyaura cross-coupling reactions in which this compound participates can lead to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide variety of organic compounds, potentially affecting numerous biochemical pathways depending on the specific compounds produced .
Pharmacokinetics
It’s worth noting that the compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to temperature and atmospheric conditions, which could impact its stability and hence bioavailability.
Result of Action
The molecular and cellular effects of 2-Cyano-6-fluorophenylboronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the primary result would be the formation of new carbon-carbon bonds . This could lead to the synthesis of a wide variety of organic compounds, with potential applications in fields ranging from medicinal chemistry to materials science .
Action Environment
The action of 2-Cyano-6-fluorophenylboronic acid, like that of many chemical reagents, can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the temperature and the nature of the solvent used . Additionally, the compound is recommended to be handled and stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, and temperature.
生化学分析
Biochemical Properties
They can form reversible covalent bonds with biomolecules that contain cis-diols, such as sugars and glycoproteins . This property allows them to modulate the activity of these biomolecules, influencing biochemical reactions .
Cellular Effects
The specific cellular effects of 2-Cyano-6-fluorophenylboronic acid are currently unknown. Boronic acids can influence cell function by interacting with various cellular components. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism through their interactions with proteins and enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-Cyano-6-fluorophenylboronic acid is not well-studied. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not readily degrade
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
特性
IUPAC Name |
(2-cyano-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLSIVNRHUSMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477892 | |
| Record name | 2-cyano-6-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656235-44-8 | |
| Record name | 2-cyano-6-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reaction involving 2-cyano-6-fluorophenylboronic acid discussed in the research?
A1: The research highlights a novel and efficient method for synthesizing 2-bromo-3-fluorobenzonitrile []. This method utilizes a sodium methoxide-catalyzed bromodeboronation reaction using 2-cyano-6-fluorophenylboronic acid as the starting material. The reaction proceeds with 1,3-dibromo-5,5-dimethylhydantoin as the bromine source and demonstrates the broader applicability of this halodeboronation reaction for synthesizing various aryl bromides and chlorides from their respective aryl boronic acids.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)


